molecular formula C11H10Cl2F3NO B2975995 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide CAS No. 2411263-91-5

2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide

Cat. No. B2975995
CAS RN: 2411263-91-5
M. Wt: 300.1
InChI Key: XXEOODMTARCSOZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide, also known as CTMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTMA is a member of the amide family of compounds and has a unique structure that makes it an attractive target for researchers interested in studying its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide is not fully understood, but it is believed to act on a variety of receptors in the central nervous system, including GABA receptors and ion channels. 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide has been shown to have both agonist and antagonist effects on these receptors, which may contribute to its diverse pharmacological effects.
Biochemical and Physiological Effects
2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide has been shown to have a variety of biochemical and physiological effects, including effects on neuronal excitability, neurotransmitter release, and synaptic plasticity. 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide has also been shown to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety and seizure disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide in lab experiments is its unique structure, which allows researchers to study its effects on a variety of receptors and ion channels. However, one limitation of using 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide. One area of interest is its potential use as a therapeutic agent for the treatment of anxiety and seizure disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide and its effects on neuronal function. Finally, there is potential for the development of new 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide can be achieved through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 4-chlorobenzoyl chloride with 2,2,2-trifluoroethylamine to form an intermediate product. This intermediate is then reacted with N-methylacetamide to yield the final product, 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide.

Scientific Research Applications

2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and toxicology. One of the primary applications of 2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide is in the study of the central nervous system, where it has been shown to have a variety of effects on neuronal function.

properties

IUPAC Name

2-chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2F3NO/c1-17(9(18)6-12)10(11(14,15)16)7-2-4-8(13)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEOODMTARCSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=C(C=C1)Cl)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide

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